4-Bromo-2-benzofuran-1[3H]-one
Overview
Description
“4-Bromo-2-benzofuran-1[3H]-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran is a fundamental structural unit in a variety of biologically active natural and synthetic heterocycles . It is a versatile scaffold to get entry to 4-substituted dibenzofuranes . Substituted dibenzofuranes have utility in semiconductors and OLED applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent research . For instance, treatment of 5-bromo-2-acetyl benzofuran with hydrazine followed by condensation of the resulting hydrazone with different quinoline derivatives gave the corresponding Schiff bases .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-benzofuran-1[3H]-one” can be represented by the empirical formula C12H7BrO . The molecular weight of the compound is 247.09 g/mol .
Chemical Reactions Analysis
Benzofuran derivatives have been known to undergo various chemical reactions. For instance, the kinetics of the bromination reaction between different 2-substituted benzofuran and phenyltrimethylammonium tribromide has been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-benzofuran-1[3H]-one” include a molecular weight of 247.09 g/mol . It is a solid form with a melting point of 67-73 °C .
Scientific Research Applications
Domino Process for Synthesizing Benzofurans : Lu et al. (2007) described a CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, highlighting a method for creating benzofurans with varied substituents (Lu, Wang, Zhang, & Ma, 2007).
Conversion to 3-(Benzofuran-2-yl)-2H-coumarins : Galvani et al. (2017) reported the conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins using palladium catalysis. This process involved multiple transformations and bond formations, demonstrating the versatility of bromo-benzofuran compounds (Galvani et al., 2017).
Crystal Structure Analysis : Choi, Seo, and Lee (2012) analyzed the crystal structure of a related compound, 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran, providing insights into its molecular geometry and interactions (Choi, Seo, & Lee, 2012).
Synthesis of Thiazolidinone Derivatives : Venkatesh, Bodke, and Biradar (2010) developed a synthesis protocol for thiazolidinone derivatives starting from 1-(1-benzofuran-2-yl)-2-bromoethanone, demonstrating its utility as a key intermediate in organic synthesis (Venkatesh, Bodke, & Biradar, 2010).
Isothiocoumarin Derivatives Synthesis : Pokhodylo, Matiychuk, and Obushak (2010) detailed a method for synthesizing 1-oxo-1H-isothiochromenes from phthalide, which includes 3-bromo-2-benzofuran-1(3H)-one as an intermediate, showcasing its role in creating heterocyclic compounds (Pokhodylo, Matiychuk, & Obushak, 2010).
Synthesis of Benzofurans from Acrolein Dimer : Huang et al. (2019) utilized 2,3-disubstituted benzofurans synthesized from acrolein dimer and 1,3-dicarbonyl compounds, demonstrating a method that could potentially involve 4-Bromo-2-benzofuran-1[3H]-one (Huang et al., 2019).
Safety And Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . Therefore, the future directions for “4-Bromo-2-benzofuran-1[3H]-one” could involve further exploration of its biological activities and potential applications in various fields.
properties
IUPAC Name |
4-bromo-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACJSJRQNWAGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469128 | |
Record name | 4-Bromo-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-benzofuran-1[3H]-one | |
CAS RN |
102308-43-0 | |
Record name | 4-Bromo-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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